1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine
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Overview
Description
Scientific Research Applications
BMS-180448 has been extensively studied for its cardioprotective effects. It has shown significant efficacy in reducing myocardial infarct size and improving cardiac function during ischemia and reperfusion injury . The compound is also being investigated for its potential use in treating other cardiovascular diseases, given its ability to selectively dilate coronary vascular beds without causing significant hypotension . Additionally, BMS-180448’s unique mechanism of action makes it a valuable tool in research focused on potassium channel modulation and cardiac protection .
Preparation Methods
The synthetic routes and reaction conditions for BMS-180448 are not extensively detailed in the available literature. it is known that the compound is a potassium channel opener, and its synthesis likely involves the incorporation of specific functional groups that facilitate this activity . Industrial production methods would typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
BMS-180448 undergoes several types of chemical reactions, primarily involving its interaction with potassium channels. The compound is known to activate potassium conductance, which is a key reaction in its cardioprotective effects . Common reagents and conditions used in these reactions include glyburide, which can inhibit the effects of BMS-180448, indicating its interaction with ATP-sensitive potassium channels . Major products formed from these reactions include increased potassium fluxes and improved cardiac function .
Mechanism of Action
BMS-180448 exerts its effects by activating ATP-sensitive potassium channels in cardiac and vascular smooth muscle . This activation leads to increased potassium conductance, which helps protect the heart during ischemic events by reducing calcium overload and preserving cellular energy . The compound’s cardioprotective effects are independent of action potential shortening, suggesting a unique mechanism that differentiates it from other potassium channel openers .
Comparison with Similar Compounds
BMS-180448 is often compared to cromakalim, another potassium channel opener. While both compounds exhibit cardioprotective effects, BMS-180448 is less potent in lowering blood pressure and has more selective vascular effects . This selectivity makes BMS-180448 a safer option for patients, as it reduces the risk of hypotension and arrhythmias . Other similar compounds include pinacidil and nicorandil, which also activate potassium channels but differ in their potency and side effect profiles .
Properties
CAS No. |
144301-94-0 |
---|---|
Molecular Formula |
C20H18ClN5O2 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine |
InChI |
InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m1/s1 |
InChI Key |
VLICJSLDCJXZBG-MSOLQXFVSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Synonyms |
1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine BMS 180426 BMS 180448 BMS-180426 BMS-180448 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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